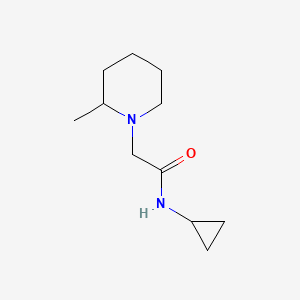![molecular formula C14H20N2O4S B4765535 5-{[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4765535.png)
5-{[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid
Descripción general
Descripción
5-{[3-(aminocarbonyl)-5-propyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid, also known as APETALA2 (AP2), is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. AP2 is a synthetic compound that was first synthesized in 2008 by a team of researchers at the University of California, San Francisco. Since then, AP2 has been the subject of numerous studies aimed at understanding its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of AP2 involves its ability to bind to specific proteins in cells, including transcription factors and enzymes. AP2 has been shown to inhibit the activity of these proteins, leading to a decrease in cell proliferation and survival. AP2 also has anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that AP2 can have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and modulation of immune function. AP2 has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of AP2 is its specificity for certain proteins, which allows for targeted inhibition of specific cellular pathways. However, AP2 has limitations in terms of its solubility and stability, which can make it challenging to work with in laboratory experiments. Additionally, the complex synthesis of AP2 can limit its availability and accessibility for research purposes.
Direcciones Futuras
There are numerous future directions for research on AP2, including further investigation of its potential therapeutic applications in cancer and other diseases. Additionally, there is potential for the development of new analogs of AP2 with improved solubility and stability, which could enhance its usefulness in laboratory experiments and clinical applications. Further research is also needed to better understand the mechanism of action of AP2 and its effects on cellular pathways.
Aplicaciones Científicas De Investigación
AP2 has been the subject of numerous studies aimed at understanding its potential therapeutic applications. One area of research that has received significant attention is the use of AP2 in the treatment of cancer. Studies have shown that AP2 can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival.
Propiedades
IUPAC Name |
5-[(3-carbamoyl-5-propylthiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-3-4-9-7-10(13(15)20)14(21-9)16-11(17)5-8(2)6-12(18)19/h7-8H,3-6H2,1-2H3,(H2,15,20)(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMHQHAZNHMPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CC(C)CC(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-Carbamoyl-5-propylthiophen-2-yl)amino]-3-methyl-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4765463.png)
![1-mercapto-4-(2-phenylethyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4765477.png)
![1-({[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4765483.png)
![3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4765485.png)
![5-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4765490.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-3,5-dinitrobenzamide](/img/structure/B4765505.png)
![N-butyl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4765517.png)
![7-(2-furylmethylene)-3-phenyl-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4765522.png)

![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-[(1-methyl-1H-pyrazol-3-yl)methylene]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4765543.png)
![methyl 1-butyl-3-methyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4765547.png)

![7-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4765567.png)